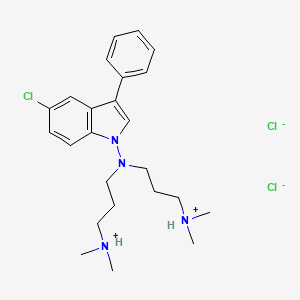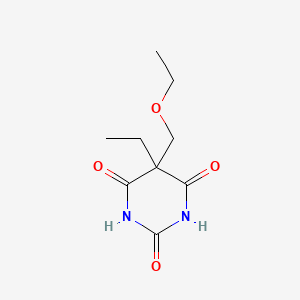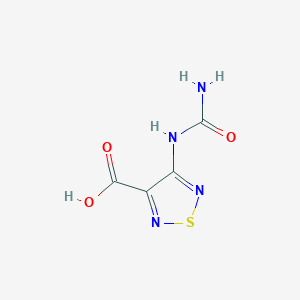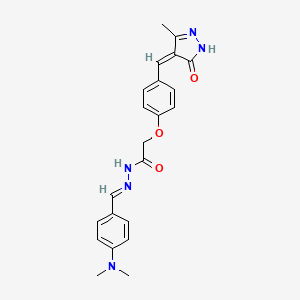
Alizarine Blue
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alizarine Blue, also known as Alizarin Blue R, is a synthetic anthraquinone dye with the chemical formula C17H9NO4. It is primarily used as an acid-base indicator and a staining agent in biological research. The compound exhibits color changes at different pH values, making it valuable in various scientific applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Alizarine Blue is synthesized from 3-nitroalizarin, glycerol, and concentrated sulfuric acid through a modified Skraup synthesis. The reaction involves heating these components to produce this compound . The compound crystallizes in brownish-violet needles from a benzene solution, with a melting point of 268-270°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization from suitable solvents.
Analyse Chemischer Reaktionen
Types of Reactions: Alizarine Blue undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly with halogens and other electrophiles.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen in the presence of a catalyst.
Substitution: Halogenating agents like bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated anthraquinone derivatives.
Wissenschaftliche Forschungsanwendungen
Alizarine Blue has a wide range of applications in scientific research:
Wirkmechanismus
Alizarine Blue exerts its effects primarily through its ability to bind to specific molecules and ions. For instance, it binds to calcium ions, forming a complex that can be visualized under a microscope. This binding property is exploited in biological staining techniques to highlight specific structures within tissues .
Vergleich Mit ähnlichen Verbindungen
Alizarin Red S: Another anthraquinone dye used for staining calcium deposits.
Alizarin Complexone: A derivative of Alizarin used for complexometric titrations.
Alizarin Fluorine Blue: A modified version of Alizarin Blue with enhanced solubility and sensitivity
Uniqueness: Alizarine Blue is unique due to its specific color change properties at different pH levels, making it an excellent acid-base indicator. Its ability to form stable complexes with calcium ions also sets it apart from other similar compounds, making it particularly useful in biological staining applications .
Eigenschaften
CAS-Nummer |
568-02-5 |
|---|---|
Molekularformel |
C17H9NO4 |
Molekulargewicht |
291.26 g/mol |
IUPAC-Name |
7,12-dihydroxynaphtho[2,3-f]quinoline-5,6-dione |
InChI |
InChI=1S/C17H9NO4/c19-14-8-4-1-2-5-9(8)15(20)12-11(14)10-6-3-7-18-13(10)17(22)16(12)21/h1-7,19-20H |
InChI-Schlüssel |
BUEWYDIBDQYWNO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C4=C(C(=O)C(=O)C3=C2O)N=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Benzonitrile, 4-[[4-[bis(2-hydroxyethyl)amino]-2-methylphenyl]azo]-2-chloro-](/img/structure/B13763069.png)
![tert-butyl N-[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-1-[methyl-[(2-methylpropan-2-yl)oxy]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B13763074.png)
![2,3-Bis[(3,5,5-trimethylhexyl)oxy]quinoxaline](/img/structure/B13763079.png)

![3-[(2-Chloro-4-nitrophenyl)azo]-9H-carbazole](/img/structure/B13763087.png)
![(2-azaniumylethylamino)-[(4-chlorophenyl)methyl]-methylazanium;dichloride](/img/structure/B13763092.png)

![3-[N-methyl-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]anilino]propanenitrile;naphthalene-1,5-disulfonate](/img/structure/B13763103.png)




![1-Methoxy-3-methyl-7,8-dihydropyrrolo[1,2-a]pyrazin-4(6H)-one](/img/structure/B13763123.png)
